molecular formula C19H16ClNO B15036501 2-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

2-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine

Cat. No.: B15036501
M. Wt: 309.8 g/mol
InChI Key: KHVTWWFHHOHUES-UHFFFAOYSA-N
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Description

2-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a heterocyclic compound that features a naphthoxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-2-methylaniline with naphthol derivatives in the presence of a suitable catalyst and solvent. The reaction conditions often require heating and may involve the use of acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized aromatic compounds.

Scientific Research Applications

2-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

    Naphthoxazine Derivatives: Compounds with similar naphthoxazine cores but different substituents.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to various heterocyclic cores.

    Oxazine Derivatives: Other oxazine compounds with different aromatic or aliphatic substituents.

Uniqueness: 2-(3-chloro-2-methylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is unique due to its specific combination of a naphthoxazine core with a chloromethylphenyl group

Properties

Molecular Formula

C19H16ClNO

Molecular Weight

309.8 g/mol

IUPAC Name

2-(3-chloro-2-methylphenyl)-1,3-dihydrobenzo[f][1,3]benzoxazine

InChI

InChI=1S/C19H16ClNO/c1-13-17(20)7-4-8-18(13)21-11-16-15-6-3-2-5-14(15)9-10-19(16)22-12-21/h2-10H,11-12H2,1H3

InChI Key

KHVTWWFHHOHUES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CC3=C(C=CC4=CC=CC=C34)OC2

Origin of Product

United States

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